3-isopropyl-5-phenyl-1H-pyrazole
Description
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-phenyl-5-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C12H14N2/c1-9(2)11-8-12(14-13-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) |
InChI Key |
AGQZXIYIDLYMFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
3-Isopropyl-5-phenyl-1H-pyrazole exhibits a range of pharmacological activities:
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Specific studies have demonstrated that certain pyrazole compounds possess selective COX-2 inhibitory activity, which is beneficial for reducing inflammation without significantly affecting COX-1, thus minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antinociceptive Activity : The compound has shown promising results in pain management through its interaction with opioid receptors and other nociceptive pathways. Studies have highlighted that modifications at specific positions on the pyrazole ring can enhance antinociceptive efficacy, suggesting a potential role in pain relief therapies .
- Anticancer Potential : There is emerging evidence that pyrazole derivatives can act as inhibitors of protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy. These compounds have been shown to exhibit significant tumor growth inhibitory effects and are being explored for their potential in treating various cancers .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Cardiovascular Drugs : Compounds related to this pyrazole structure have been explored for their antiarrhythmic properties. They are being investigated for their ability to treat cardiac arrhythmias effectively, showing promise in preclinical studies .
- Analgesics : Given its antinociceptive properties, this compound is being evaluated as a potential analgesic agent, particularly in formulations designed to target chronic pain conditions without the adverse effects typical of conventional pain relievers .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of pyrazole derivatives:
Preparation Methods
Method A: Partially Purified α,β-Alkynone Approach
The synthesis begins with the preparation of α,β-alkynones, which serve as key intermediates. Potassium tert-butoxide (6.4 mmol) dissolved in tetrahydrofuran (THF) facilitates the deprotonation of ethyl esters and subsequent reaction with terminal alkynes (R1CCH, where R1 = isopropyl). The resulting α,β-alkynone intermediate undergoes cyclocondensation with hydrazine hydrate (50% solution, 4.9 mmol) under reflux conditions. Monitoring via thin-layer chromatography (TLC) confirms consumption of the alkynone, after which the mixture is concentrated and purified via silica gel column chromatography using n-hexane:ethyl acetate (3:1 v/v).
This method yields 3-isopropyl-5-phenyl-1H-pyrazole at 51% (411 mg) with a melting point of 124–125°C. ¹H NMR (300 MHz, DMSO-d6) reveals characteristic signals at δ 2.26 (s, 3H, isopropyl-CH3), 6.43 (s, 1H, pyrazole-H), and 7.36–7.93 (m, 5H, aromatic-H). 13C NMR (75 MHz, DMSO-d6) corroborates the structure with peaks at δ 10.9 (isopropyl-CH3), 101.3 (pyrazole-C3), and 125.3–157.4 (aromatic carbons).
Method B: Pure α,β-Alkynone Optimization
To enhance yield and purity, Method B employs rigorously purified α,β-alkynones. The alkynone synthesis mirrors Method A but incorporates additional purification steps using silica gel columns with solvent gradients tailored to the substituents (e.g., n-hexane:ethyl acetate for hydrophobic groups). Cyclocondensation with free hydrazine (1.5 mmol) in ethanol under reflux achieves complete conversion, yielding this compound at 50% (357 mg).
Comparative analysis shows Method B improves reproducibility but requires longer purification times. IR spectroscopy (KBr) identifies key absorptions at 3193 cm⁻¹ (N–H stretch) and 1589 cm⁻¹ (C=N stretch), consistent with pyrazole ring formation.
tert-Butoxide-Mediated Ester-to-Pyrazole Conversion
Reaction Mechanism and Conditions
An alternative route involves tert-butoxide-driven cyclization of esters. Ethyl isobutyrate reacts with phenylacetylene in THF at 5°C, facilitated by potassium tert-butoxide. The tert-butoxide abstracts a proton from the ester, generating an enolate that attacks the acetylene to form a β-keto alkyne intermediate. Subsequent hydrazine addition induces cyclization, yielding the pyrazole core.
This method produces this compound at 28% yield (200 mg) when using partially purified intermediates (Method A) and 50% yield (357 mg) with pure intermediates (Method B).
Analytical Characterization and Spectral Data
Spectroscopic Validation
HRMS (EI) for C12H14N2 ([M]+) confirms the molecular ion at m/z 186.1157 (calculated) and 186.1158 (observed). ¹H NMR and 13C NMR data align with literature values for disubstituted pyrazoles, while IR spectroscopy rules out residual starting materials.
Comparative Yield Analysis
| Method | α,β-Alkynone Purity | Hydrazine Source | Yield (%) |
|---|---|---|---|
| A | Partial | Hydrate (50%) | 51 |
| B | Full | Free | 50 |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-isopropyl-5-phenyl-1H-pyrazole, and how are intermediates optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate, substituted hydrazines, and aldehydes. For example, 5-methyl-1-phenyl-1H-pyrazole derivatives are synthesized by reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by hydrolysis to yield carboxylic acid derivatives . Optimization involves adjusting reaction parameters (temperature, solvent polarity) and using catalysts like acetic acid. Intermediate purification via column chromatography ensures high yields (~70-85%) .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural confirmation employs:
- X-ray crystallography to resolve bond angles and torsional strain in the pyrazole ring .
- NMR spectroscopy (¹H/¹³C) to identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, isopropyl CH3 at δ 1.2–1.4 ppm) .
- FT-IR to detect functional groups (e.g., N-H stretches at ~3200 cm⁻¹ for 1H-pyrazole tautomers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for substituted pyrazole derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism (e.g., 1H-pyrazole vs. 2H-pyrazole forms). Strategies include:
- Variable-temperature NMR to observe tautomeric equilibria .
- DFT calculations (B3LYP/6-311+G(d,p)) to predict stable tautomers and compare with experimental spectra .
- Isotopic labeling (e.g., deuterated solvents) to eliminate solvent interference in IR .
Q. What computational methods predict the reactivity and regioselectivity of this compound in substitution reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites (e.g., HOMO localization on N1 for electrophilic attacks) .
- Molecular Electrostatic Potential (MEP) maps highlight electron-rich regions (e.g., phenyl ring para positions) for functionalization .
- MD simulations assess steric effects from the isopropyl group, which may hinder substitutions at C4 .
Q. How do researchers analyze stability and degradation pathways of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–12 weeks .
- HPLC-MS monitors degradation products (e.g., oxidation of isopropyl to carbonyl groups) .
- Thermogravimetric analysis (TGA) quantifies thermal decomposition thresholds (e.g., stability up to 150°C) .
Q. What strategies are used to resolve contradictions in biological activity data for pyrazole analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity .
- Docking simulations (AutoDock Vina) identify binding interactions in target proteins (e.g., carbonic anhydrase isoforms) .
- Meta-analysis of literature data to reconcile divergent IC50 values, accounting for assay conditions (e.g., pH, enzyme source) .
Data Contradiction & Experimental Design
Q. How should researchers design experiments to validate conflicting reports on the tautomeric preference of this compound?
- Methodological Answer :
- Synchrotron XRD at high resolution (≤0.8 Å) to unambiguously assign tautomeric forms in the solid state .
- Solvent-dependent UV-Vis studies (polar vs. non-polar solvents) to track tautomeric shifts via λmax changes .
- Cross-validate with solid-state NMR (¹⁵N CPMAS) to compare hydrogen-bonding networks in different polymorphs .
Q. What experimental controls are critical when synthesizing this compound to ensure reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
